

5-(Thiophen-2-yl)nicotinic acid CAS number

306934-96-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Thiophen-2-yl)nicotinic Acid

Cat. No.: B1305865

[Get Quote](#)

An In-Depth Technical Guide to **5-(Thiophen-2-yl)nicotinic Acid** (CAS 306934-96-3)

Introduction: A Scaffold of Pharmaceutical Interest

5-(Thiophen-2-yl)nicotinic acid is a bi-heterocyclic aromatic compound that incorporates a thiophene ring fused to a pyridine-3-carboxylic acid (nicotinic acid) core.^{[1][2]} This molecular architecture is of significant interest to the drug discovery and medicinal chemistry communities. Nicotinic acid (Niacin, Vitamin B3) and its derivatives are well-established multifunctional pharmacophores used in the treatment of dyslipidemia and have been explored for a variety of other therapeutic applications.^{[3][4][5][6][7]} The inclusion of the thiophene ring, a prominent scaffold in numerous pharmaceuticals, introduces unique electronic and steric properties, creating a novel chemical entity with potential for diverse biological activities.^{[8][9]}

This guide provides an in-depth technical overview of **5-(Thiophen-2-yl)nicotinic acid**, covering its chemical properties, a validated synthetic pathway, its potential biological context based on its structural lineage, and key experimental protocols for its investigation.

Core Compound Properties and Characteristics

A foundational understanding of the physicochemical properties of a compound is critical for its application in research and development.

Property	Value	Source(s)
CAS Number	306934-96-3	[1] [2] [10] [11] [12]
IUPAC Name	5-(thiophen-2-yl)pyridine-3-carboxylic acid	[1] [2]
Synonyms	5-(2-Thienyl)nicotinic acid, 5-(Thien-2-yl)nicotinic acid	[1] [11] [12]
Molecular Formula	C ₁₀ H ₇ NO ₂ S	[1] [2] [10]
Molecular Weight	205.23 g/mol	[1] [2] [10]
Melting Point	261 °C	[10] [11]
Appearance	Beige solid	[11]
Boiling Point	423.8 °C at 760 mmHg	[10]
Density	1.368 g/cm ³	[10]

Synthesis and Purification: From Aldehyde to Acid

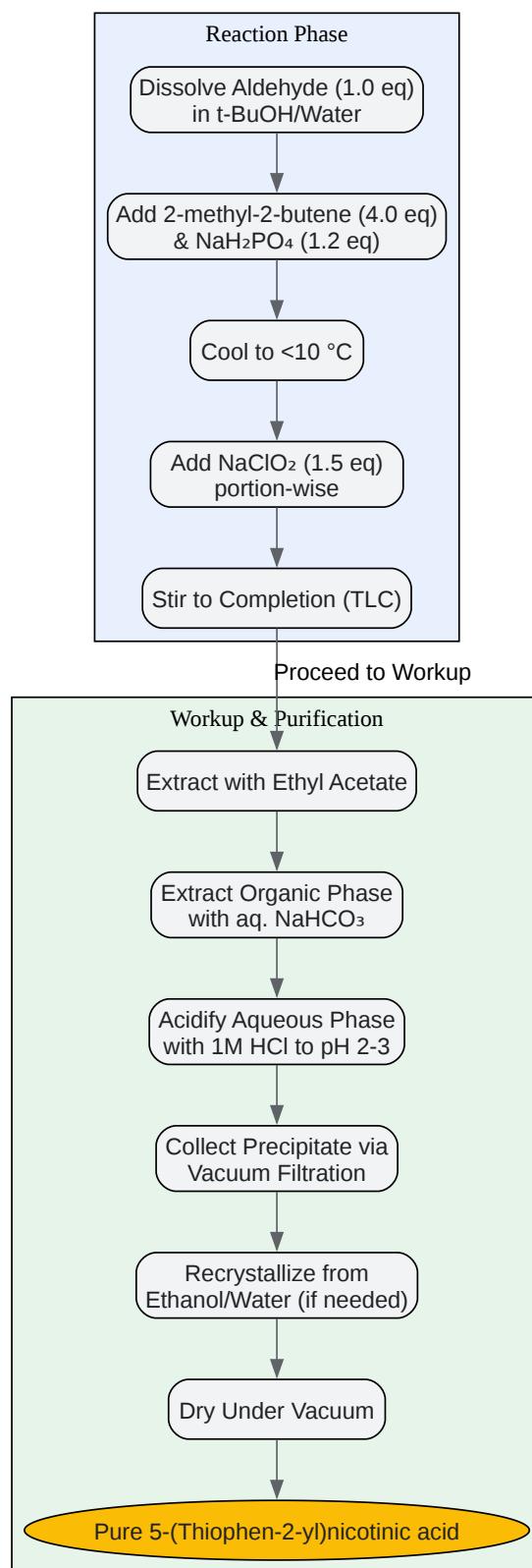
A common and efficient route to **5-(Thiophen-2-yl)nicotinic acid** is through the selective oxidation of its aldehyde precursor, 5-(Thiophen-2-yl)nicotinaldehyde.[\[13\]](#) This transformation is a crucial step for creating a versatile intermediate that can be used to synthesize various amides and esters for structure-activity relationship (SAR) studies.[\[13\]](#)

Underlying Chemistry: The Pinnick Oxidation

The protocol described below is a variation of the Pinnick oxidation, which is highly regarded for its ability to convert aldehydes to carboxylic acids in the presence of other sensitive functional groups. Sodium chlorite (NaClO₂) serves as the primary oxidant. A crucial component is the use of a chlorine scavenger, such as 2-methyl-2-butene, to prevent unwanted side reactions (e.g., chlorination of the aromatic rings) with the hypochlorite byproduct generated during the reaction.

Detailed Experimental Protocol: Synthesis

Materials:


- 5-(Thiophen-2-yl)nicotinaldehyde
- Sodium chlorite (NaClO₂)
- 2-methyl-2-butene
- Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
- tert-Butanol
- Water
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 5-(Thiophen-2-yl)nicotinaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water.[13]
- Reagent Addition: To the stirring solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq).[13] The phosphate buffer helps maintain a slightly acidic pH to optimize the oxidation process.
- Initiation of Oxidation: Cool the mixture in an ice bath to below 10 °C. Slowly add sodium chlorite (1.5 eq) in portions over 15 minutes.[13] This controlled addition is critical to manage the exothermic nature of the reaction.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, typically monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.
- Workup & Extraction:

- Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.[13]
- Combine all organic layers and wash with brine.[13]
- To isolate the acidic product from neutral impurities, extract the combined organic layers with a saturated aqueous solution of sodium bicarbonate.[13] The desired carboxylic acid will deprotonate to form its sodium salt, moving into the aqueous layer.
- Precipitation & Isolation:
 - Wash the basic aqueous extract with ethyl acetate to remove any final traces of impurities. [13]
 - Carefully acidify the aqueous layer to a pH of 2-3 using 1 M HCl while stirring in an ice bath.[13] The target compound will precipitate as a solid.
 - Collect the solid product via vacuum filtration, washing with cold water to remove residual salts.[13]
- Purification: Dry the solid under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent like an ethanol/water mixture to achieve high purity. [13]

Synthesis Workflow Diagram

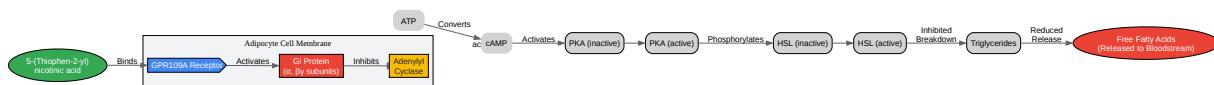
[Click to download full resolution via product page](#)

Caption: Workflow for the oxidation of 5-(Thiophen-2-yl)nicotinaldehyde.

Biological Context and Potential Therapeutic Applications

While specific biological activity data for CAS 306934-96-3 is not extensively published, its structural components—nicotinic acid and thiophene—are well-known pharmacophores. This allows for the formulation of strong hypotheses regarding its potential therapeutic applications.

- **Lipid Metabolism:** As a nicotinic acid derivative, a primary area of investigation is its effect on lipid metabolism.^{[5][6]} Nicotinic acid is known to lower triglycerides, VLDL, and LDL levels while increasing HDL cholesterol.^{[6][7][14]} These effects are primarily mediated through the G protein-coupled receptor 109A (GPR109A).^[4] It is highly probable that **5-(Thiophen-2-yl)nicotinic acid** interacts with this or related receptors.
- **Anti-Inflammatory and Analgesic Potential:** Various nicotinic acid derivatives have demonstrated significant analgesic and anti-inflammatory properties.^{[15][16]} The thiophene moiety is also present in numerous anti-inflammatory drugs, suggesting a potential synergistic effect.
- **Agrochemical Applications:** The combination of nicotinic acid and thiophene substructures has been successfully used to design novel fungicides.^{[9][17][18]} Specifically, N-(thiophen-2-yl) nicotinamide derivatives have shown potent activity against cucumber downy mildew.^{[17][18]}
- **Oncology:** Thiophene-containing scaffolds are being actively investigated as anti-cancer agents.^[8] For example, novel 5-(thiophen-2-yl)isoxazoles have been synthesized and evaluated as selective anti-breast cancer agents targeting the estrogen receptor α (ER α).^[19]


Hypothesized Mechanism of Action: Targeting the Niacin Receptor

The most direct hypothesis for the mechanism of action of **5-(Thiophen-2-yl)nicotinic acid** in metabolic regulation is through the activation of the GPR109A receptor, analogous to nicotinic acid itself.

GPR109A Signaling Pathway:

- Binding and Activation: The compound binds to the GPR109A receptor on the surface of adipocytes (fat cells).
- G-Protein Coupling: This binding activates an associated inhibitory G-protein (Gi).
- Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase. [\[20\]](#)
- cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic AMP (cAMP). [\[20\]](#)
- Inhibition of Lipolysis: The reduction in cAMP decreases the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL). This ultimately inhibits the breakdown of triglycerides into free fatty acids (lipolysis). [\[20\]](#)
- Systemic Effects: The reduced release of free fatty acids from adipose tissue decreases the substrate available to the liver for triglyceride and VLDL synthesis, leading to lower circulating levels of atherogenic lipoproteins. [\[6\]](#)[\[20\]](#)

GPR109A Signaling Diagram

[Click to download full resolution via product page](#)

Caption: Hypothesized GPR109A-mediated inhibition of lipolysis in adipocytes.

Key Experimental Protocols for Compound Evaluation

To validate the hypothesized mechanism and characterize the compound, the following experimental workflows are essential.

Protocol 1: Analytical Purity Assessment via HPLC

Objective: To determine the purity of the synthesized **5-(Thiophen-2-yl)nicotinic acid**. This is a mandatory quality control step before any biological assay.

Methodology: A reverse-phase HPLC method is suitable for this class of aromatic carboxylic acids.

- Column: C18 reverse-phase column (e.g., Primesep 100).[21]
- Mobile Phase: A gradient of Acetonitrile and water with an acidic modifier like sulfuric acid or trifluoroacetic acid.[21] A typical gradient might run from 10% to 90% Acetonitrile over 20 minutes. The acid ensures the carboxylic acid is protonated for better retention and peak shape.
- Detection: UV detection at approximately 250-260 nm, where the pyridine and thiophene chromophores absorb strongly.[21]
- Standard Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase).
- Analysis: Inject the sample and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: In Vitro GPR109A Receptor Activation Assay

Objective: To determine if **5-(Thiophen-2-yl)nicotinic acid** can activate the GPR109A receptor and to quantify its potency (EC₅₀).

Methodology: A cell-based functional assay, such as a cAMP inhibition assay, is the gold standard.

- Cell Line: Use a stable cell line engineered to express human GPR109A, such as HEK293 or CHO cells.
- Assay Principle: The assay measures the ability of the test compound to inhibit the forskolin-stimulated production of cAMP. Forskolin directly activates adenylyl cyclase, leading to a surge in cAMP. An active GPR109A agonist will counteract this effect.
- Procedure:
 - Plate the GPR109A-expressing cells in a multi-well plate and incubate overnight.
 - Prepare serial dilutions of **5-(Thiophen-2-yl)nicotinic acid** (e.g., from 1 nM to 100 μ M). Include a known agonist (nicotinic acid) as a positive control.
 - Pre-incubate the cells with the test compounds for 15-30 minutes.
 - Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production.
 - Incubate for another 15-30 minutes.
 - Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
- Data Analysis: Plot the cAMP levels against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration required to achieve 50% of the maximal inhibitory effect.

Safety, Handling, and Storage

Hazard Identification:

- Causes skin irritation (H315).[1]
- Causes serious eye irritation (H319).[1][22][23]
- May cause respiratory irritation (H335).[1]

Safe Handling and PPE:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[22][24]
- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[22][24][25]
- Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[22][23][25]
- Body Protection: A lab coat is required.[22]
- Hygiene: Wash hands thoroughly after handling.[22][24] Avoid creating dust.[22][25]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][22]
- Protect from direct sunlight.[22][23] Recommended storage temperature is often 2-8°C.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Thiophen-2-yl)nicotinic Acid | C₁₀H₇NO₂S | CID 2776322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(THIOPHEN-2-YL)PYRIDINE-3-CARBOXYLIC ACID | CAS 306934-96-3 [matrix-fine-chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. old.rrjournals.com [old.rrjournals.com]
- 6. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
- 10. echemi.com [echemi.com]
- 11. 5-(2-THIENYL)NICOTINIC ACID | 306934-96-3 [chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. benchchem.com [benchchem.com]
- 14. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ER α : synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. annualreviews.org [annualreviews.org]
- 21. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 22. cdn.accentuate.io [cdn.accentuate.io]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 25. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [5-(Thiophen-2-yl)nicotinic acid CAS number 306934-96-3]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305865#5-thiophen-2-yl-nicotinic-acid-cas-number-306934-96-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com